molecular formula C12H15BrF3NO B15298833 4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide

4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide

Cat. No.: B15298833
M. Wt: 326.15 g/mol
InChI Key: ZTZLLTISQLDSSI-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide is a chemical compound that features a piperidine ring, a trifluoromethyl group, and a phenol group

Preparation Methods

The synthesis of 4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide typically involves multiple steps. One common synthetic route includes the reaction of 4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide can undergo various chemical reactions, including:

Scientific Research Applications

4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the piperidine ring can facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(Piperidin-4-yl)-3-(trifluoromethyl)phenol hydrobromide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H15BrF3NO

Molecular Weight

326.15 g/mol

IUPAC Name

4-piperidin-4-yl-3-(trifluoromethyl)phenol;hydrobromide

InChI

InChI=1S/C12H14F3NO.BrH/c13-12(14,15)11-7-9(17)1-2-10(11)8-3-5-16-6-4-8;/h1-2,7-8,16-17H,3-6H2;1H

InChI Key

ZTZLLTISQLDSSI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)O)C(F)(F)F.Br

Origin of Product

United States

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